molecular formula C14H15NO B1608623 4-methoxy-N-methyl-N-phenylaniline CAS No. 55251-46-2

4-methoxy-N-methyl-N-phenylaniline

Cat. No. B1608623
CAS RN: 55251-46-2
M. Wt: 213.27 g/mol
InChI Key: JYNABQRMIKWGTK-UHFFFAOYSA-N
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Description

4-Methoxy-N-methyl-N-phenylaniline is a chemical compound with the molecular formula C14H15NO . It has an average mass of 213.275 Da and a monoisotopic mass of 213.115356 Da .


Molecular Structure Analysis

The molecular structure of 4-methoxy-N-methyl-N-phenylaniline consists of a phenyl ring substituted with a methoxy group and a N-methyl-N-phenylamino group .


Physical And Chemical Properties Analysis

4-Methoxy-N-methyl-N-phenylaniline has a molecular formula of C14H15NO . It has an average mass of 213.275 Da and a monoisotopic mass of 213.115356 Da .

Scientific Research Applications

Synthesis Methods

4-methoxy-2-methyl-N-phenylaniline, a compound closely related to 4-methoxy-N-methyl-N-phenylaniline, has been extensively researched for its synthesis methods. Recent advancements in synthetic methods and technology routes have provided a theoretical basis for further research and industrialization synthesis of this compound (Xu Xiao-liang, 2012).

Molecular Structures and Applications

The molecular structures of derivatives of 4-methoxy-N-methyl-N-phenylaniline synthesized via Schiff bases reduction route have been reported. These compounds consist of asymmetric units and are involved in intermolecular hydrogen bonding. They are crucial as starting materials for the synthesis of various compounds, including azo dyes and dithiocarbamate (P. A. Ajibade & F. P. Andrew, 2021).

Solubility in Organic Solvents

The solubilities of 3-methoxy-N-phenylaniline in organic solvents like methanol, acetone, ethyl acetate, chloroform, and 1,2-dichloroethane have been measured, revealing valuable data for its use in various solvent systems (Jia Yinxia et al., 2012).

X-Ray Diffraction and DFT Studies

X-ray diffraction and DFT studies of 2-methoxy-5-phenylaniline, another derivative, have shown promising potential as a monomer for PANI (polyaniline) studies, highlighting its use in advanced material science (A. Marques et al., 2008).

Anodic Oxidation Applications

Anodic oxidation of derivatives of N-benzoyl-4-methoxy-N-methyl-N-phenylaniline in specific conditions can yield important products, indicating its potential in electrochemical and synthetic applications (J. S. Swenton et al., 1993).

Liquid Crystal Properties

Derivatives of 4-methoxy-N-methyl-N-phenylaniline have been synthesized and examined for their liquidcrystal properties. These compounds, especially those containing methyl and methoxy groups, exhibit nematic liquid crystal behavior with significant mesophase ranges. This highlights their potential application in the field of liquid crystal technology and materials science (M. A. Mikhaleva, 2003).

Electroluminescence and Photophysical Properties

Innovative synthesis methods have been developed for derivatives of 4-methoxy-N-methyl-N-phenylaniline, which exhibit remarkable electroluminescence and photophysical properties. These properties make them valuable in the development of new electronic and photonic materials (D. Výprachtický & V. Cimrová, 2002).

Cancer Research Application

A derivative, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, has been identified as a novel c-myc inhibitor, demonstrating significant efficacy against colorectal cancer both in vitro and in vivo. This establishes its potential as a promising drug candidate for cancer therapy (Jie Yang et al., 2020).

Photoinduced Intramolecular Charge Transfer

Studies on the photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes have revealed significant insights into the behavior of compounds similar to 4-methoxy-N-methyl-N-phenylaniline. This research contributes to the understanding of photochemical processes in related organic compounds (Jye‐Shane Yang et al., 2004).

Active Sites of Esterases

Research on methyl phenylalkanoates, which are structurally related to 4-methoxy-N-methyl-N-phenylaniline, provides insights into the active sites of esterases. This is important for understanding enzyme-substrate interactions in biochemical and pharmaceutical applications (P. Kroon et al., 1997).

properties

IUPAC Name

4-methoxy-N-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15(12-6-4-3-5-7-12)13-8-10-14(16-2)11-9-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNABQRMIKWGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395717
Record name 4-methoxy-N-methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-methyl-N-phenylaniline

CAS RN

55251-46-2
Record name 4-methoxy-N-methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the general procedure B, 4-chloroanisole (146 mg, 1.02 mmol) reacted with N-methylaniline (130 mg, 1.20 mmol) using 0.5 mol % Pd(OAc)2, 1 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (115 mg, 1.20 mmol) at 100° C. in toluene to give the title compound (203 mg, 93%) as a colorless oil: 1H-NMR (400 MHz, CDCl3):□ 7.24 (t, 2H, J=7.3 Hz), 7.13 (d, 2H, J=8.79 Hz), 6.93 (d, 2H, J=8.79 Hz), 6.82 (app.d, 3H, J=7.4 Hz), 3.85 (s, 3H), 3.29 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 156.23, 149.68, 142.15, 128.88, 126.21, 118.27, 115.62, 114.71, 55.46, 40.44. GC/MS(EI): m/z 213 (M+). Anal. Calcd for C14H15NO: C, 78.84; H, 7.09; N, 6.57. Found: C, 78.98; H, 7.12; N, 6.63.
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
130 mg
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reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
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0 (± 1) mol
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reactant
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Quantity
115 mg
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0 (± 1) mol
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catalyst
Reaction Step Six
Yield
93%

Synthesis routes and methods II

Procedure details

The above general procedure was followed using 4-bromoanisole (187 mg, 1.00 mmol) and N-methylaniline (107 mg, 1.00 mmol) with 1 mol % Pd(dba)2 and 0.8 mol % tri-t-butylphosphine in 1.0 mL of toluene. After 6 hours, the reaction mixture was adsorbed onto silica gel and chromatographed with 5% ethyl acetate/hexanes to give 218 mg (>99%) of N-(4-methoxyphenyl)-N-methylaniline. 1H NMR (500 MHz, CDCl3) δ 7.21 (dd, J=8.9, 7.0 Hz, 2H), 7.12 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H), 6.81 (d, J=8.4 Hz, 2H), 6.80 (t, J=7.0 Hz, 1H), 3.83 (s, 3H), 3.28 (s, 3H). 13C NMR (125 MHz, CDCl3) δ 156.3, 149.8, 142.4, 128.9, 126.1, 118.5, 115.9, 114.8, 55.5, 40.4.
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Huang, BY He, HM Wang, JM Lu - Synthesis, 2014 - thieme-connect.com
A transition-metal-free, C–N bond-formation reaction between tertiary amines and aryl halides is reported. Under the optimal conditions, various aromatic and aliphatic tertiary amines …
Number of citations: 16 www.thieme-connect.com
S Meiries, K Speck, DB Cordes, AMZ Slawin… - …, 2013 - ACS Publications
A new N-heterocyclic ligand IPr* OMe [N,N′-bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene] has been synthesized and compared with its earlier methyl-substituted …
Number of citations: 182 pubs.acs.org
Y Liu, VA Voloshkin, T Scattolin, M Peng… - European Journal of …, 2022 - Wiley Online Library
A straightforward synthetic procedure to well‐defined, air‐ and moisture‐ stable trans‐[Pd(NHC)Cl 2 (DMS/THT)] (NHC=IPr, SIPr, IMes, IPr Cl , IPr*, IPr # ) pre‐catalysts is reported. …
T Scattolin, VA Voloshkin, E Martynova… - Dalton …, 2021 - pubs.rsc.org
… 4-Methoxy-N-methyl-N-phenylaniline (6b). The compound was synthesized according to general procedure from 4-chloroanisole (122.5 μL, 1 mmol) and N-methylaniline (1.2 mmol, …
Number of citations: 11 pubs.rsc.org
G Bastug, SP Nolan - Organometallics, 2014 - ACS Publications
[Pd(IPr* OMe )(cin)(Cl)] provides high catalytic activity for Buchwald–Hartwig cross-coupling reactions of sterically demanding aryl chlorides with sterically hindered and deactivated …
Number of citations: 104 pubs.acs.org
Y Liu, T Scattolin, A Gobbo, M Beliš… - European Journal of …, 2022 - Wiley Online Library
The development of robust, more efficient, general, easily accessible Pd(II)–NHC pre‐catalysts remains a key issue in cross‐coupling applications. A selection of well‐defined, air and …
Z Chen, X Chen, CM So - The Journal of Organic Chemistry, 2019 - ACS Publications
The first general palladium-catalyzed amination of aryl phosphates is described. The combination of MorDalPhos with [Pd(π-cinnamyl)Cl] 2 enables the amination of electron-rich, …
Number of citations: 17 pubs.acs.org
BUW Maes, KTJ Loones, S Hostyn, G Diels… - Tetrahedron, 2004 - Elsevier
… Gratifyingly, we found that 90% of 3-methoxy-N-methyl-N-phenylaniline and 89% of 4-methoxy-N-methyl-N-phenylaniline were obtained under the standard conditions used for aryl …
Number of citations: 59 www.sciencedirect.com
H Wang, B Wang, B Li - The Journal of Organic Chemistry, 2017 - ACS Publications
A new class of aryl-heteroarylphosphines, 3-arylbenzofuran-2-ylphosphines, was synthesized by [Cp*Rh(III)]-catalyzed redox-neutral cyclization of N-phenoxyacetamides with 1-…
Number of citations: 37 pubs.acs.org
G Van Baelen, BUW Maes - Tetrahedron, 2008 - Elsevier
… result as 61% of 4-methoxy-N-methyl-N-phenylaniline was isolated (Table 9, entries 7–9). … chromatography on silica gel to give the desired 4-methoxy-N-methyl-N-phenylaniline. …
Number of citations: 62 www.sciencedirect.com

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